![molecular formula C24H22ClN3O4 B6561158 1-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 921825-07-2](/img/structure/B6561158.png)
1-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- AKOS021654622 exhibits potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .
- Inflammation plays a crucial role in various diseases. AKOS021654622 has shown anti-inflammatory properties by modulating key inflammatory pathways. Researchers are exploring its potential in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- The compound’s structure suggests possible interactions with neuronal receptors. Studies have investigated its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It may enhance neuronal survival and reduce oxidative stress .
- AKOS021654622 has been studied for its effects on cardiovascular health. It may influence blood pressure regulation, vascular function, and lipid metabolism. Researchers are exploring its potential in preventing atherosclerosis and related cardiovascular disorders .
- Some studies indicate that AKOS021654622 exhibits antiviral effects against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are investigating its mechanisms of action and potential therapeutic applications .
- Metabolic syndrome involves a cluster of risk factors (obesity, insulin resistance, hypertension, etc.). AKOS021654622 has been studied for its impact on glucose metabolism, adipose tissue function, and insulin sensitivity. It may hold promise in managing metabolic disorders .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Antiviral Activity
Metabolic Syndrome and Diabetes
Singh, S., & Kumar, V. (2021). Computational insights into the pharmacological potential of AKOS021654622: A novel pyrido[3,2-d]pyrimidine derivative . Journal of Biomolecular Structure and Dynamics, 1-14. DOI: 10.1080/07391102.2021.1970787
Zukünftige Richtungen
Given the complexity of the molecule, it could potentially have interesting biological activities. Compounds with similar structures have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . Therefore, it might be worthwhile to investigate this compound further in these contexts.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-31-20-10-9-16(14-21(20)32-2)11-13-27-23(29)22-19(8-5-12-26-22)28(24(27)30)15-17-6-3-4-7-18(17)25/h3-10,12,14H,11,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCWRVLZLIEIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=CC=C4Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.